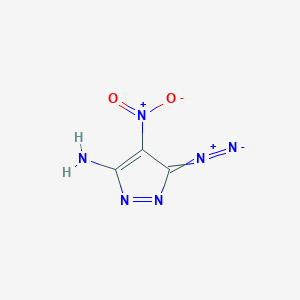

3-Diazo-4-nitro-3H-pyrazol-5-amine

CAS No.: 62063-03-0

Cat. No.: VC20624745

Molecular Formula: C3H2N6O2

Molecular Weight: 154.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62063-03-0 |

|---|---|

| Molecular Formula | C3H2N6O2 |

| Molecular Weight | 154.09 g/mol |

| IUPAC Name | 5-diazo-4-nitropyrazol-3-amine |

| Standard InChI | InChI=1S/C3H2N6O2/c4-2-1(9(10)11)3(6-5)8-7-2/h4H2 |

| Standard InChI Key | SFOBAFHWPXHJOC-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=NC1=[N+]=[N-])N)[N+](=O)[O-] |

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The molecular formula of 3-diazo-4-nitro-3H-pyrazol-5-amine is CHNO, with a molecular weight of 155.10 g/mol . The diazo group introduces a formal positive charge, necessitating counterions in its salt forms. Key structural features include:

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Diazo group: A -N moiety at position 3, which is highly reactive in coupling and cycloaddition reactions.

-

Nitro group: Positioned at carbon 4, enhancing electrophilic character.

-

Amino group: At carbon 5, providing nucleophilic sites for further functionalization .

The SMILES notation C1(=C(NN=C1[N+]#N)N)N+[O-] accurately represents its connectivity .

Synthetic Methodologies

Diazotization of 5-Amino-4-nitropyrazole

A common route involves diazotization of 5-amino-4-nitropyrazole (CAS 1030139-28-6) :

-

Precursor synthesis: 5-Amino-4-nitropyrazole is prepared via nitration of 5-aminopyrazole using HNO/HSO .

-

Diazotization: Treatment with NaNO in acidic media (HCl, 0–5°C) yields the diazonium salt .

Reaction conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO, HSO | 0°C | 2 h | 70–80% |

| Diazotization | NaNO, HCl | 0–5°C | 30 min | 85–90% |

Alternative Routes via Cyclocondensation

β-Ketonitriles and hydrazines undergo cyclocondensation to form 5-aminopyrazoles, which can be further functionalized :

-

Cyclocondensation: Ethyl cyanoacetate and hydrazine hydrate react to form 5-aminopyrazole-4-carbonitrile.

-

Nitration: HNO/AcO introduces the nitro group at position 4 .

-

Diazo introduction: As previously described.

Physicochemical Properties and Stability

Thermal Stability

The diazo group confers thermal instability, with decomposition observed above 80°C. Differential scanning calorimetry (DSC) shows an exothermic peak at 110°C, indicating rapid decomposition .

Solubility

-

Polar solvents: Soluble in DMSO, DMF, and acidic aqueous solutions.

-

Nonpolar solvents: Insoluble in hexane or diethyl ether.

Applications in Organic Synthesis

Coupling Reactions

The diazo group participates in azo-coupling with electron-rich aromatics (e.g., phenols, anilines) to form dyestuffs and ligands . For example:

Coordination Chemistry

As a ligand, it forms complexes with transition metals (Cu, Fe) via the amine and diazo groups. These complexes exhibit catalytic activity in oxidation reactions .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume